
1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-octadecanoyl-2,3-dioleoyl-sn-glycerol is a triacyl-sn-glycerol in which the 1-acyl group is octadecanoyl while the 2- and 3-acyl groups are oleoyl. It has a role as a human blood serum metabolite. It is a triacyl-sn-glycerol and a triacylglycerol 54:2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzymatic Conversion
Improved Synthesis for Research Applications : A method was developed for synthesizing a structurally similar compound, 1-0-[9', 10'-(3)H2] octadecyl-2-octadecenoyl-sn-glycerol-3-phosphorylethanolamine, starting from 1-0-octadecen-9'-ylglycerol. This synthesis is significant for biochemical studies involving similar glycerol derivatives (Paltauf, 1976).
Enzymatic Experiments : Research involving the synthesis of 1,2-di-O-9′-octadecenyl-3-O-β-D-galactopyranosyl-sn-glycerol demonstrated its enzymatic conversion by plant enzymes into a different derivative, highlighting its potential in biological transformation studies (Heinz, Siebertz, & Linscheid, 1979).
Lipid Analysis and Characterization
Characterization of Lipids in Pathogens : A study on Corynebacterium amycolatum characterized a new lipid, acyl-phosphatidylinositol (acyl-PI), containing structures similar to 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol, expanding our understanding of lipid structures in pathogenic bacteria (Valero-Guillén, Yagüe, & Segovia, 2005).
Studies in Phospholipid Bilayers : Research on the synthesis and properties of isomers of cis-octadecenoic acid, including compounds similar to this compound, contributed to understanding the hydrocarbon chain packing and molecular motion in phospholipid bilayers (Barton & Gunstone, 1975).
Chemical Synthesis for Structural Studies : Studies involving the synthesis of chlorinated and non-chlorinated triacylglycerols similar to this compound have been conducted to develop analytical methods for the determination of such lipids in biological samples (Lefsay, Guy, Chatt, & White, 2013).
Biological and Medical Research
Metabolic Studies in Humans and Rodents : Research on dietary ether lipids, similar to the compound , showed their incorporation into plasmalogens in human and rodent tissues, suggesting their role in metabolic processes and potential therapeutic applications (Das, Holmes, Wilson, & Hajra, 1992).
Biomarker Identification in Asthma : A study using ultra-high-performance liquid chromatography coupled with mass spectrometry identified metabolites similar to this compound in sputum samples, indicating its potential as a biomarker in asthma diagnosis (Tian et al., 2017).
Eigenschaften
Molekularformel |
C57H106O6 |
|---|---|
Molekulargewicht |
887.4 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] octadecanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27-/t54-/m0/s1 |
InChI-Schlüssel |
RYNHWWNZNIGDAQ-BMTCQUSZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


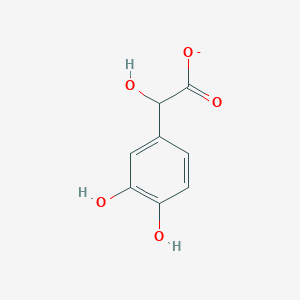
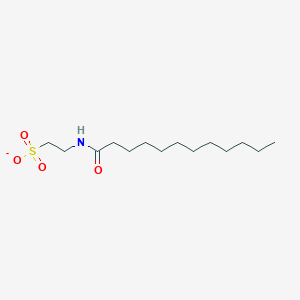
![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)

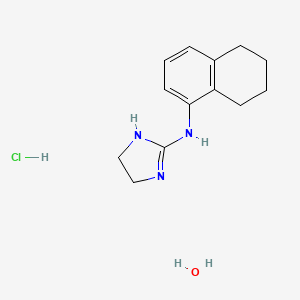
![8-[5-(5-Amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1258361.png)
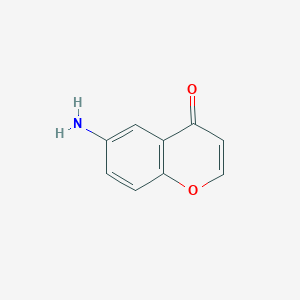
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1258363.png)
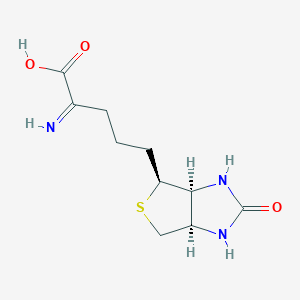
![4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride](/img/structure/B1258365.png)
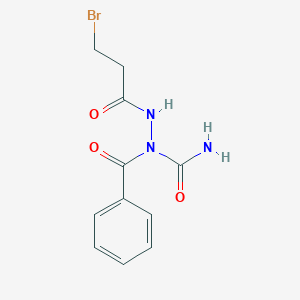
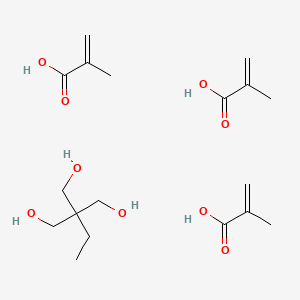
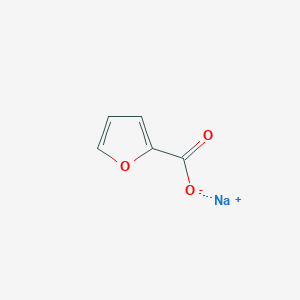
![(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)
